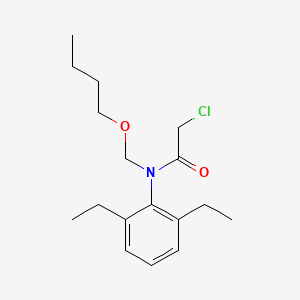
丁草胺
描述
Butachlor is a herbicide of the acetanilide class . It is used as a selective pre-emergent herbicide and is extensively used in India in the form of granules in rice as a post-emergence herbicide . The material consists of butachlor together with related manufacturing impurities and a stabilizer .
Molecular Structure Analysis
Butachlor has the molecular formula C17H26ClNO2 . Its IUPAC name is N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide . The molecular weight of Butachlor is 311.847 Da .
Chemical Reactions Analysis
Butachlor undergoes various chemical reactions in the environment. Microbial degradation methods have attracted much attention, with about 30 kinds of butachlor-degrading microorganisms have been found . The metabolites and degradation pathways of butachlor have been investigated . In addition, enzymes associated with butachlor degradation have been identified, including CndC1 (ferredoxin), Red1 (reductase), FdX1 (ferredoxin), FdX2 (ferredoxin), Dbo (debutoxylase), and catechol 1,2 dioxygenase .
Physical And Chemical Properties Analysis
Butachlor is a clear orange aromatic liquid . It has a molar mass of 311.85 g·mol−1 and a density of 1.0695 g/cm3 . Its solubility in water is 20 mg/L at 20 °C .
科学研究应用
Aquatic Toxicology Studies
Butachlor is used in aquatic toxicology studies to understand its impact on marine life. For instance, a study was conducted on the juvenile Chinese Mitten Crab (Eriocheir sinensis) to characterize the toxic effects of butachlor . The study assessed the lethal effects and the acute toxicity of butachlor on juvenile E. sinensis specimens through a semi-static in vitro experiment .
Oxidative Stress Research
Research has been conducted to understand the oxidative stress caused by butachlor in aquatic organisms. In one study, the activities of superoxide dismutase (SOD) and catalase (CAT) as well as the levels of glutathione (GSH) and malondialdehyde (MDA) in the gills and the hepatopancreas of the juvenile crabs were determined at different time points over a 14-day short-term exposure to butachlor .
Tissue Distribution Studies
Butachlor is used in tissue distribution studies. In one such study, the residual levels of butachlor in three different tissues (gills, hepatopancreas, and muscles) of the juvenile crabs were measured over a longer period .
Environmental Impact Assessment
Butachlor is extensively used all over the world as a pre-emergence control of unwanted weeds. As a consequence, concerns about its potential adverse effects on the ecosystem and toxicity have risen . Several techniques have been used or are being investigated for effective removal of butachlor from the contaminated sites .
Remediation Strategies
Research is being conducted to develop effective remediation strategies for butachlor contamination. This involves summarizing the currently available analytical techniques reported for determination of butachlor in the environmental samples .
Herbicide Impact on Aquatic Plants
The increasing use of herbicides like butachlor in intelligent agricultural production can pose risks to aquatic plants as they can be washed away by rainwater, ultimately flowing into the farm ponds . Research is being conducted to identify and recommend superior restoration strategies that can mitigate these risks .
作用机制
Target of Action
Butachlor, a chloroacetanilide herbicide, is primarily used as a pre-emergence control of unwanted weeds . Its primary targets are the plant tissues, specifically the very-long-chain fatty acids (VLCFAs) in microsomes . By inhibiting the development of these plant tissues, butachlor effectively reduces the number of weeds, thereby having a positive impact on crops .
Mode of Action
The mode of action of butachlor involves inhibiting the elongase responsible for the elongation of VLCFAs and the geranylgeranyl pyrophosphate cyclization enzymes . This inhibition disrupts the normal growth and development of the plant tissues, leading to the death of the weeds .
Biochemical Pathways
The biochemical pathways affected by butachlor primarily involve the biosynthesis of VLCFAs . The inhibition of this biosynthesis disrupts the normal functioning of the plant cells, leading to their death . Additionally, butachlor has been reported to be toxic to algae in aquatic systems and to have an adverse effect on nitrogen fixation .
Pharmacokinetics
A high selective and sensitive UPLC-MS/MS method based on MS 3 technique has been developed to determine butachlor in biological matrix .
Result of Action
The molecular and cellular effects of butachlor’s action primarily involve the disruption of cell ultrastructure and the inhibition of photosynthetic activity . This leads to significant changes in the growth rate, synthesis of pigments, and photosynthesis system activities . In high concentrations, butachlor can cause oxidative stress, which is a dominant toxic effect on certain organisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of butachlor. For instance, the presence of microplastics in water can affect the removal of butachlor from the water environment . The adsorption behavior between microplastics and butachlor under different factors, namely pH, salt ion concentration, and aging, was investigated . Furthermore, butachlor can enter the water environment through multiple channels and cause pollution . Therefore, the safety of butachlor should be considered when it is used as an herbicide .
安全和危害
未来方向
The future directions for Butachlor involve its removal from the environment due to its potential adverse effects on the ecosystem and toxicity . Biodegradation is a powerful tool for the removal of butachlor . Dechlorination plays a key role in the degradation of butachlor . The biochemical pathways and molecular mechanisms of butachlor biodegradation are being explored in depth in order to provide new ideas for repairing butachlor-contaminated environments .
属性
IUPAC Name |
N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h8-10H,4-7,11-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPHPIREJKHECO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034402 | |
| Record name | Butachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber or light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] | |
| Record name | Butachlor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4023 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
156 °C at 0.5 mm Hg | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
114 °C (open cup); 93 °C (closed cup), >135 °C (Tag closed cup) | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, including diethyl ether, acetone, benzene, ethanol, ethyl acetate, and hexane, In water, 20 mg/l at 20 °C | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.070 g/mL at 25 °C | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000029 [mmHg], 2.90X10-6 mm Hg at 25 °C | |
| Record name | Butachlor | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4023 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Butachlor | |
Color/Form |
Amber liquid, Light yellow oil | |
CAS RN |
23184-66-9 | |
| Record name | Butachlor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23184-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butachlor [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023184669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BUTACHLOR | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221683 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butachlor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTACHLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NU90OO5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
<-5 °C | |
| Record name | BUTACHLOR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



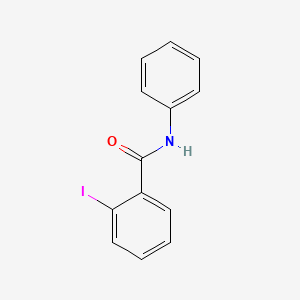
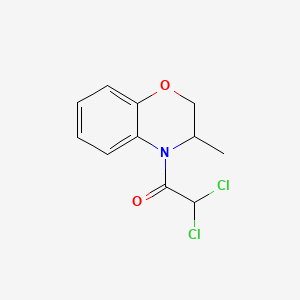
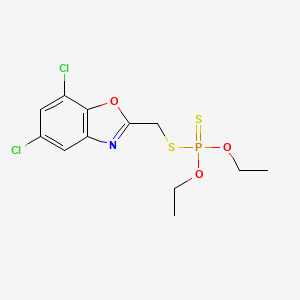
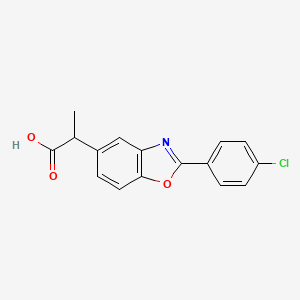
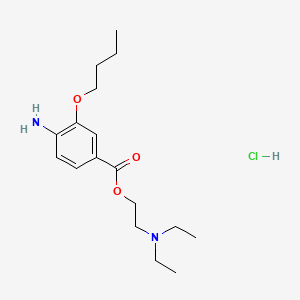


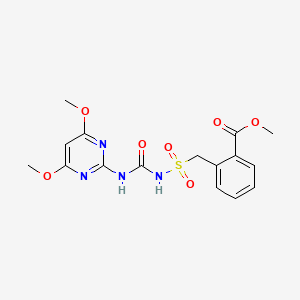

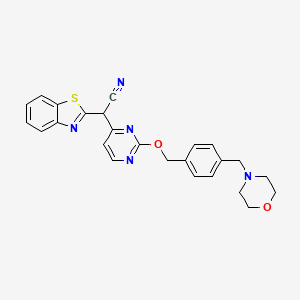


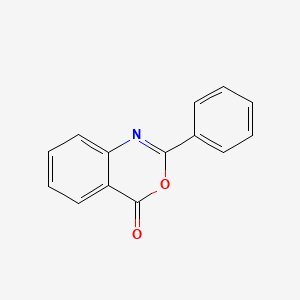
![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)